molecular formula C6H7NO3 B12557177 2-Amino-6-oxohexa-2,4-dienoic acid CAS No. 150994-59-5

2-Amino-6-oxohexa-2,4-dienoic acid

Katalognummer: B12557177
CAS-Nummer: 150994-59-5
Molekulargewicht: 141.12 g/mol
InChI-Schlüssel: QCGTZPZKJPTAEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

It is an intermediate in the microbial degradation of aromatic compounds, particularly in the metabolic pathways of certain bacteria . This compound plays a crucial role in the breakdown of complex organic molecules, making it significant in environmental and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-oxohexa-2,4-dienoic acid typically involves the microbial degradation of aromatic compounds. One common method is through the action of specific enzymes, such as dioxygenases, which catalyze the cleavage of aromatic rings . For instance, the enzyme 2-hydroxy-6-oxo-6-(2’-aminophenyl)hexa-2,4-dienoic acid hydrolase from Pseudomonas LD2 can convert aromatic compounds into this compound under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves biotechnological processes using genetically engineered microorganisms. These microorganisms are cultured in bioreactors where they metabolize aromatic substrates to produce the desired compound . The process parameters, such as temperature, pH, and substrate concentration, are optimized to maximize yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-6-oxohexa-2,4-dienoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as halogenated or hydroxylated compounds .

Wissenschaftliche Forschungsanwendungen

2-Amino-6-oxohexa-2,4-dienoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-amino-6-oxohexa-2,4-dienoic acid involves its participation in the microbial degradation of aromatic compounds. The compound is formed through the action of dioxygenases, which cleave the aromatic ring and introduce oxygen atoms . This process is crucial for the breakdown of complex organic molecules into simpler, more manageable forms. The molecular targets and pathways involved include various enzymes and metabolic intermediates that facilitate the degradation process .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid
  • 2-Aminomuconate semialdehyde
  • 2-Hydroxy-6-oxo-6-(2’-aminophenyl)hexa-2,4-dienoic acid

Uniqueness

2-Amino-6-oxohexa-2,4-dienoic acid is unique due to its specific role in microbial degradation pathways. Unlike other similar compounds, it serves as a key intermediate in the breakdown of aromatic compounds, making it essential for environmental and industrial applications .

Eigenschaften

CAS-Nummer

150994-59-5

Molekularformel

C6H7NO3

Molekulargewicht

141.12 g/mol

IUPAC-Name

2-amino-6-oxohexa-2,4-dienoic acid

InChI

InChI=1S/C6H7NO3/c7-5(6(9)10)3-1-2-4-8/h1-4H,7H2,(H,9,10)

InChI-Schlüssel

QCGTZPZKJPTAEP-UHFFFAOYSA-N

Kanonische SMILES

C(=CC=O)C=C(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.